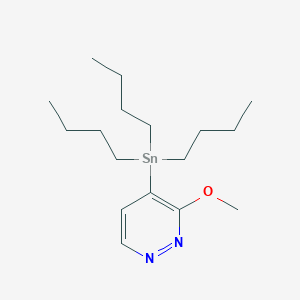

3-Methoxy-4-(tributylstannyl)pyridazine

Descripción general

Descripción

3-Methoxy-4-(tributylstannyl)pyridazine is a chemical compound with the CAS Number: 1093951-68-8 . It has a molecular weight of 399.16 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI Code for 3-Methoxy-4-(tributylstannyl)pyridazine is1S/C5H5N2O.3C4H9.Sn/c1-8-5-3-2-4-6-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; . Physical And Chemical Properties Analysis

3-Methoxy-4-(tributylstannyl)pyridazine is a solid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Antiviral Research:

- R 61837, a derivative of 3-methoxy-pyridazine, has been identified as a potent inhibitor of rhinoviruses. This compound showed a varied susceptibility across different rhinovirus serotypes, indicating its potential in antiviral therapies (Andries et al., 2005).

Chemical Synthesis and Applications:

- Cycloadditions with ethynyltributyltin lead to the formation of tributylstannyl-pyridazines, which are useful as intermediates in the synthesis of various substituted pyridazines. This method provides a pathway for creating diverse pyridazine derivatives for further functionalization (Sauer & Heldmann, 1998).

- In another study, inverse electron-demand Diels-Alder reactions involving 1,2,4,5-tetrazines and tributylstannylacetylenes were used to synthesize 4-(tributylstannyl)pyridazines. These compounds, particularly when derived from dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, showed promising yields and have potential for further applications (Yamanaka et al., 1991).

Pharmacological Research:

- Certain 3,6-diaryl-triazolo-pyridazines, which can be regarded as analogues of 3-methoxy-pyridazine derivatives, have been synthesized and shown to exhibit antiproliferative activity against various cancer cell lines. These compounds inhibit tubulin polymerization, suggesting their potential as antitumor agents (Xu et al., 2016).

Material Science and Nanotechnology:

- New heterocyclic systems including thiazolidine, phthalazine, pyrazolo, tetrazolo, hydrazide, and new pyridazine derivatives were synthesized for assessing the effect of silver nanoparticles on their biological activity. This indicates the potential use of these compounds in enhancing the efficacy of antimicrobial agents (Kandile et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

tributyl-(3-methoxypyridazin-4-yl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-3-2-4-6-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBMCRDDEJUMFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(N=NC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2OSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

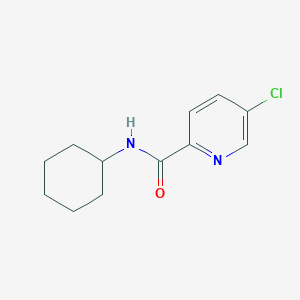

Synthesis routes and methods

Procedure details

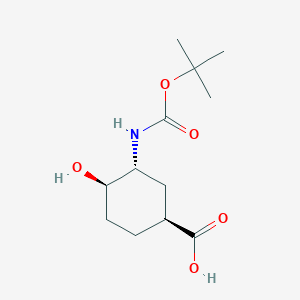

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl][2-(2-aminoethyl)phenyl]Pd(II)](/img/structure/B6334151.png)

![4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B6334204.png)

![4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6334206.png)